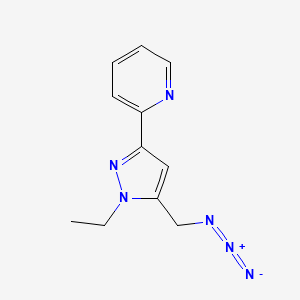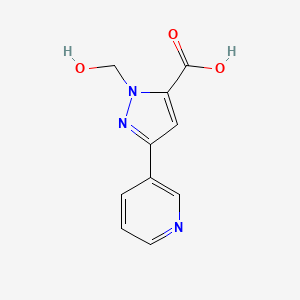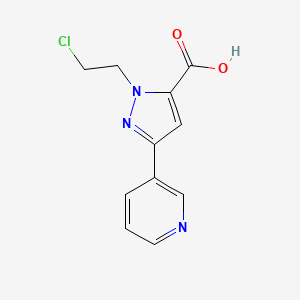![molecular formula C10H11ClN2S B1479659 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2091137-78-7](/img/structure/B1479659.png)
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Descripción general
Descripción
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, also known as CMTP, is a novel organic compound with a wide range of applications in scientific research. It is a cyclic thiopyranone derivative that has been studied for its potential to act as a novel drug scaffold and as a building block for the synthesis of other compounds. CMTP has a variety of properties which make it an attractive choice for researchers in the fields of medicinal chemistry and drug design.
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
Research has focused on developing methods to generate structurally diverse libraries of compounds including pyrazoles, which are crucial for exploring biological activities and material science applications. For instance, Roman (2013) discussed the generation of a structurally diverse library through alkylation and ring closure reactions, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of compounds with potential application in drug discovery and materials science Roman, 2013.
Functionalized Pyrazoles Synthesis
Grotjahn et al. (2002) described a flexible synthesis method for pyrazoles with functionalized substituents, emphasizing the importance of such structures in medicinal chemistry and ligand design. This methodology could be applicable for modifying the compound of interest to enhance its reactivity or to tailor it for specific scientific applications Grotjahn et al., 2002.
Reactivity and Biological Activity
The reactivity of pyrazole derivatives with various reagents opens pathways to novel compounds with potential biological activities. Zaki, Sayed, and Elroby (2016) explored the regioselectivity of 1,3-dipolar cycloadditions and studied the antimicrobial activity of resulting pyrazole derivatives. Their work suggests that through careful synthetic design, pyrazole derivatives, potentially including the compound of interest, could be tailored for specific biological applications Zaki, Sayed, & Elroby, 2016.
Structural Characterization and Application
The ability to structurally characterize pyrazole derivatives, as demonstrated by Loh et al. (2013), is essential for understanding their properties and potential applications in areas such as material science, catalysis, and pharmaceuticals Loh et al., 2013.
Propiedades
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWDAIWLPIHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















